molecular formula C22H32Cl4N6Zn B1609201 zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride CAS No. 60869-69-4

zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride

Cat. No.: B1609201
CAS No.: 60869-69-4
M. Wt: 587.7 g/mol
InChI Key: PXRXIYZGEGFBFM-UHFFFAOYSA-J
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Description

Zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride is a complex chemical compound that combines zinc with a diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of zinc in this compound adds unique properties that can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride typically involves the diazotization of 4-(diethylamino)-2-methylaniline followed by the introduction of zinc chloride. The reaction conditions often require a low-temperature environment to stabilize the diazonium salt. The general steps are as follows:

    Diazotization: 4-(diethylamino)-2-methylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at temperatures below 5°C to form the diazonium salt.

    Complex Formation: The resulting diazonium salt is then reacted with zinc chloride (ZnCl2) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain the low temperatures required for diazotization. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazonium group, leading to the formation of azo compounds.

    Reduction: Reduction of the diazonium group can yield amines.

    Substitution: The diazonium group can be substituted with various nucleophiles, such as halides, hydroxides, and cyanides, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium halides (NaX), sodium hydroxide (NaOH), and sodium cyanide (NaCN) are commonly employed.

Major Products

    Azo Compounds: Formed through oxidation.

    Amines: Resulting from reduction.

    Substituted Derivatives: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride has several applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes, which are important in textile and pigment industries.

    Biology: Investigated for its potential in labeling and tracking biological molecules due to its fluorescent properties.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride exerts its effects involves the interaction of the diazonium group with various substrates. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. Zinc plays a role in stabilizing the diazonium group and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Zinc;4-hydroxybenzenediazonium;tetrachloride
  • Zinc;4-methoxybenzenediazonium;tetrachloride
  • Zinc;4-chlorobenzenediazonium;tetrachloride

Uniqueness

Zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride is unique due to the presence of the diethylamino group, which imparts different electronic properties compared to other diazonium compounds. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H16N3.4ClH.Zn/c2*1-4-14(5-2)10-6-7-11(13-12)9(3)8-10;;;;;/h2*6-8H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRXIYZGEGFBFM-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)[N+]#N)C.CCN(CC)C1=CC(=C(C=C1)[N+]#N)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl4N6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60869-69-4
Record name Benzenediazonium, 4-(diethylamino)-2-methyl-, (T-4)-tetrachlorozincate(2-) (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060869694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-(diethylamino)-2-methyl-, (T-4)-tetrachlorozincate(2-) (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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